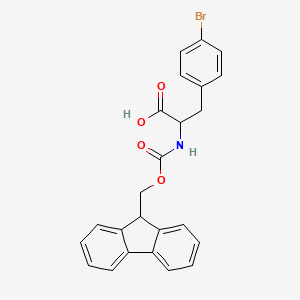

(r)-n-Fmoc-4-bromophenylalanine

Description

Significance of Non-Canonical Amino Acids (ncAAs) in Expanding Chemical Space for Peptides and Proteins

Non-canonical amino acids are invaluable tools for scientists, providing a way to introduce novel chemical functionalities, such as keto groups, alkynes, azides, and halogen atoms, into peptide and protein structures. nih.gov This expansion of the genetic code allows for the creation of biomolecules with enhanced stability, modified biological activity, and unique spectroscopic properties. acs.orgacs.org The ability to site-specifically incorporate ncAAs enables detailed studies of protein structure and function, as well as the development of new therapeutic agents and biomaterials. nih.govencyclopedia.pub

Role of Fmoc-Protecting Group in ncAAs for Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group plays a pivotal role in this process. nih.govaltabioscience.com The Fmoc group temporarily blocks the N-terminus of an amino acid, preventing unwanted side reactions during peptide chain elongation. embrapa.br Its key advantage lies in its base-lability; it can be readily removed under mild basic conditions, typically with piperidine, without affecting the acid-labile protecting groups on the amino acid side chains or the linker to the solid support. wikipedia.orgchempep.com This orthogonality is crucial for the efficient and high-yield synthesis of complex peptides. nih.govaltabioscience.com Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a chromophore that allows for real-time monitoring of the deprotection step via UV spectroscopy. chempep.com

Halogenated Phenylalanines as Versatile Building Blocks in Research

Halogenated derivatives of phenylalanine, an aromatic amino acid, have garnered significant attention in various research domains. The introduction of halogen atoms, such as fluorine or bromine, onto the phenyl ring can modulate the amino acid's hydrophobicity, steric properties, and electronic character. nih.gov These alterations can influence peptide and protein folding, stability, and intermolecular interactions. nih.govnih.gov For instance, halogenated phenylalanines have been utilized to probe and enhance protein-protein interactions, investigate the mechanisms of amyloid formation, and develop novel therapeutic agents. nih.govahajournals.org

Contextualizing (R)-N-Fmoc-4-bromophenylalanine within the Landscape of Functionalized ncAAs

(R)-N-Fmoc-4-bromophenylalanine is a specialized non-canonical amino acid that combines the key features discussed above. It is the (R)-enantiomer of 4-bromophenylalanine, where the amino group is protected by an Fmoc group. The presence of the bromine atom at the para position of the phenyl ring introduces a unique set of properties, making it a valuable tool for medicinal chemists and biochemists. chemimpex.com This compound serves as a ready-to-use building block for the incorporation of a brominated phenylalanine residue into a peptide sequence using Fmoc-based SPPS. chemimpex.comsigmaaldrich.com

Physicochemical Properties of (R)-N-Fmoc-4-bromophenylalanine

The utility of (R)-N-Fmoc-4-bromophenylalanine in peptide synthesis is underpinned by its specific chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C24H20BrNO4 chemimpex.comnih.gov |

| Molecular Weight | 466.3 g/mol nih.gov |

| Appearance | White to off-white powder chemimpex.com |

| Melting Point | 204 - 210 °C chemimpex.com |

| Optical Rotation | [a]D20 = -19 ± 2º (c=1 in DMF) chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| CAS Number | 198561-04-5 chemimpex.com |

Research Applications of (R)-N-Fmoc-4-bromophenylalanine

The unique structure of (R)-N-Fmoc-4-bromophenylalanine lends itself to a variety of research applications, primarily centered around peptide and protein engineering.

Incorporation into Peptides: As a key building block, it allows for the precise insertion of 4-bromophenylalanine into a peptide chain during Fmoc-SPPS. chemimpex.com This modification can be used to study structure-activity relationships, where the bromine atom acts as a probe to understand the role of specific residues in peptide function. chemimpex.com

Drug Discovery and Development: The introduction of a halogen atom can enhance the binding affinity and specificity of peptide-based drugs. chemimpex.com The bromine atom in (R)-N-Fmoc-4-bromophenylalanine can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a drug-target complex. acs.org

Biomaterial Science: The incorporation of this unnatural amino acid can be used to create novel biomaterials with tailored properties. chemimpex.com

Protein-Protein Interaction Studies: The brominated phenylalanine can serve as a heavy atom for X-ray crystallography, aiding in the determination of protein structures. acs.org It can also be used as a spectroscopic probe to study protein folding and dynamics.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBAVBWXRDHONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276262-70-5 | |

| Record name | 3-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R N Fmoc 4 Bromophenylalanine and Analogues

Enantioselective Synthesis of (R)-4-bromophenylalanine Precursors

The cornerstone of synthesizing (R)-N-Fmoc-4-bromophenylalanine is the efficient and highly stereoselective production of its chiral precursor, (R)-4-bromophenylalanine. This is primarily achieved through two powerful strategies: the use of chiral auxiliaries to direct stereochemistry and the application of asymmetric catalysis.

Chiral Auxiliaries and Asymmetric Catalysis Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. researchgate.net After the desired chiral center is formed, the auxiliary is removed and can often be recovered. One of the most well-established methods for the asymmetric synthesis of α-amino acids is the Schöllkopf's bis-lactim ether method. nih.gov In this approach, a chiral bis-lactim ether, typically derived from a chiral amino acid like valine, is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as 4-bromobenzyl bromide, to form the new carbon-carbon bond with high diastereoselectivity. Subsequent mild acidic hydrolysis cleaves the auxiliary, yielding the desired (R)-4-bromophenylalanine methyl ester, which can then be hydrolyzed to the free amino acid. The high diastereoselectivity is attributed to the steric hindrance of the isopropyl group of the valine-derived auxiliary, which directs the incoming electrophile to the opposite face of the enolate. nih.gov

Another widely used class of chiral auxiliaries are the Evans's oxazolidinones. biotechjournal.in These auxiliaries have proven to be highly effective in controlling the stereochemistry of various bond-forming reactions, including the alkylation of enolates. biotechjournal.in For the synthesis of (R)-4-bromophenylalanine, an N-acyloxazolidinone can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation with 4-bromobenzyl bromide. Subsequent cleavage of the auxiliary provides the desired chiral amino acid. The stereochemical outcome is dictated by the conformation of the enolate and the steric directing effect of the substituent on the oxazolidinone ring.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the chiral product. ajchem-b.com Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amino acids from prochiral precursors like α,β-unsaturated amino acid derivatives. ajchem-b.com For instance, a dehydroamino acid precursor of 4-bromophenylalanine can be hydrogenated using a chiral rhodium or iridium catalyst bearing a chiral phosphine (B1218219) ligand, such as DuPhos or BoPhoz, to yield (R)-4-bromophenylalanine with high enantioselectivity. ajchem-b.combeilstein-journals.org The catalyst forms a chiral complex with the substrate, and the delivery of hydrogen occurs preferentially from one face of the double bond, leading to the desired enantiomer. ajchem-b.com

Phase-transfer catalysis is another effective method for the asymmetric synthesis of amino acids. In this approach, a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, is used to shuttle a reactant between an aqueous and an organic phase, facilitating an enantioselective reaction. For the synthesis of (R)-4-bromophenylalanine, the Schiff base of glycine (B1666218) can be alkylated with 4-bromobenzyl bromide under phase-transfer conditions using a chiral catalyst to induce high enantioselectivity.

Enzymatic Derivations for Chiral Phenylalanine Analogues

Enzymatic methods provide a green and highly selective alternative for the synthesis of chiral amino acids. nih.govnih.gov Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic mixtures of amino acid esters. nih.govresearchgate.netresearchgate.net In a typical kinetic resolution, a racemic mixture of an ester of 4-bromophenylalanine is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme will preferentially hydrolyze one enantiomer, for example, the (S)-ester, leaving the unreacted (R)-ester in high enantiomeric excess. nih.gov The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantioselectivity. Lipases such as Candida antarctica lipase B (CALB) are known for their broad substrate scope and high stereoselectivity in organic solvents. frontiersin.org

Alternatively, transaminase enzymes can be employed for the asymmetric synthesis of chiral amino acids from α-keto acids. researchgate.net In this approach, a transaminase can catalyze the transfer of an amino group from a donor molecule, such as L-alanine, to 4-bromo-phenylpyruvic acid, the α-keto acid precursor of 4-bromophenylalanine, to produce (R)-4-bromophenylalanine with high enantiomeric purity. The stereoselectivity is dictated by the specific transaminase enzyme used.

Fmoc Protection Strategies for Amino Group

Once the chiral (R)-4-bromophenylalanine is obtained, the amino group must be protected to prevent unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines due to its stability under acidic conditions and its facile removal with a mild base, typically piperidine. wikipedia.org

The Fmoc group is commonly introduced by reacting (R)-4-bromophenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base. wikipedia.orgtotal-synthesis.com A standard protocol involves dissolving the amino acid in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, and then adding a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent like dioxane or acetone. The reaction is typically stirred at room temperature until completion. The Fmoc-protected amino acid can then be isolated by acidification of the reaction mixture, followed by extraction and crystallization. total-synthesis.comrsc.org The use of Fmoc-OSu is often preferred as it is a more stable reagent and the reaction byproducts are easier to remove. wikipedia.org

Synthesis of α-Methylated and Other Sterically Modified 4-bromophenylalanine Derivatives

The incorporation of sterically modified amino acids, such as α-methylated derivatives, into peptides can confer unique conformational properties and increased resistance to enzymatic degradation. The synthesis of α-methyl-4-bromophenylalanine can be achieved through the alkylation of an N-protected alanine (B10760859) derivative. For example, an N-protected alanine ester enolate can be generated and then alkylated with 4-bromobenzyl bromide. Subsequent deprotection yields the desired α-methyl-4-bromophenylalanine. Catalytic asymmetric methods have also been developed for the synthesis of α-methyl amino acids with high enantioselectivity. researchgate.net

The synthesis of other sterically modified derivatives, such as β-methyl-4-bromophenylalanine, can be approached through multi-step synthetic sequences. For instance, a Knoevenagel condensation followed by hydrogenation and deprotection steps can be employed to introduce modifications at the β-position. rug.nl The synthesis of β-phenylalanine derivatives has also been achieved through methods like the Arndt-Eistert reaction, starting from an α-amino acid. nih.gov

Scalable Synthetic Protocols for Research and Development

The development of scalable synthetic protocols for (R)-N-Fmoc-4-bromophenylalanine is crucial for its application in research and potential commercial development. rsc.org Chemo-enzymatic methods, which combine chemical synthesis with enzymatic transformations, are particularly attractive for large-scale production due to their high selectivity and mild reaction conditions. researchgate.net For instance, the large-scale production of chiral amino acids can be achieved through enzymatic resolution of racemic mixtures, which can be more cost-effective than asymmetric synthesis on an industrial scale. researchgate.net

Incorporation Strategies into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) with (R)-N-Fmoc-4-bromophenylalanine

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy is a cornerstone of modern peptide chemistry. chempep.combiosynth.com The incorporation of (R)-N-Fmoc-4-bromophenylalanine follows the standard SPPS cycle of deprotection, activation, and coupling. biosynth.comiris-biotech.de However, due to the specific properties of this unnatural amino acid, optimization of the synthesis protocol is crucial for achieving high yields and purity.

The efficiency of the coupling step is paramount to the success of SPPS. The choice of coupling reagent and conditions can significantly impact yield and minimize side reactions. A variety of reagents are available for activating the carboxylic acid group of (R)-N-Fmoc-4-bromophenylalanine for amide bond formation. iris-biotech.de

Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. bachem.commerckmillipore.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. merckmillipore.compeptide.com DIC is often preferred in SPPS because its urea byproduct is more soluble in common solvents like dimethylformamide (DMF) and dichloromethane (DCM), facilitating its removal. bachem.compeptide.com To enhance reaction rates and suppress racemization, carbodiimide activation is almost always performed in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or its less explosive and more efficient derivatives like Oxyma Pure. bachem.commerckmillipore.com

Phosphonium Reagents: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective, especially for hindered couplings. bachem.compeptide.com They generate OBt or OAt esters, which are highly reactive intermediates. merckmillipore.com

Aminium/Uronium Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular coupling reagents due to their high efficiency and low tendency to cause racemization. bachem.compeptide.com HATU, which forms highly reactive OAt esters, is particularly effective for difficult couplings. peptide.com

The selection of the optimal reagent often depends on the specific peptide sequence. For routine incorporation of (R)-N-Fmoc-4-bromophenylalanine, a combination of DIC/HOBt or the use of HBTU/HCTU with a base like N,N-diisopropylethylamine (DIPEA) is generally effective. bachem.com

| Reagent Class | Examples | Common Additives/Bases | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma Pure | Cost-effective; DIC preferred for SPPS due to soluble byproduct. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | DIPEA, NMM | High reactivity, good for hindered couplings; BOP byproduct is toxic. merckmillipore.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | DIPEA, NMM | Fast, efficient, and low racemization; HATU is highly effective for difficult sequences. bachem.commerckmillipore.compeptide.com |

Epimerization, the change in configuration at a chiral center, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. googleapis.comnih.gov The α-carbon of an amino acid is susceptible to epimerization during the activation step of the coupling reaction, particularly when strong bases are used or with prolonged activation times. nih.govresearchgate.net

Several strategies are employed to minimize this risk when incorporating (R)-N-Fmoc-4-bromophenylalanine:

Use of Additives: The addition of HOBt or its analogues (e.g., HOAt, 6-Cl-HOBt, Oxyma Pure) to carbodiimide-mediated couplings is a standard practice to suppress racemization. peptide.compeptide.com These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone. nih.gov

Choice of Coupling Reagent: Phosphonium and aminium/uronium reagents like HATU, HBTU, and PyBOP are generally associated with lower levels of epimerization compared to carbodiimides without additives. bachem.compeptide.com Reagents such as DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) are known for their remarkable resistance to racemization and are particularly useful for coupling racemization-prone amino acids like histidine. bachem.com

Base Selection: The choice and amount of base used during coupling can influence the extent of epimerization. Weaker bases like N-methylmorpholine (NMM) or collidine may be preferred over the stronger base DIPEA in cases where racemization is a significant concern. bachem.com

Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin-bound peptide can reduce the opportunity for epimerization to occur. bachem.com

Temperature Control: While most SPPS reactions are carried out at room temperature, elevated temperatures, sometimes used to overcome difficult couplings, can increase the rate of racemization. researchgate.net Therefore, careful temperature control is important.

While phenylalanine derivatives are not as prone to racemization as residues like cysteine or histidine, adherence to these best practices is essential to ensure the chiral integrity of the final peptide product. peptide.comnih.gov

The utility of (R)-N-Fmoc-4-bromophenylalanine lies in its broad compatibility with the standard Fmoc/tBu SPPS methodology. The Fmoc group serves as a temporary protecting group for the α-amine and is removed by a mild base, typically a solution of piperidine in DMF. chempep.comuci.edu

This deprotection condition is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains, such as:

tert-Butyl (tBu): Used for Tyr, Ser, Thr, Asp, and Glu. peptide.com

Trityl (Trt): Used for Cys, His, Asn, and Gln. peptide.com

tert-Butoxycarbonyl (Boc): Used for Lys and Trp. peptide.com

Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): Used for Arg.

The Fmoc group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and simultaneous removal of these side-chain protecting groups. biosynth.comspringernature.com This orthogonality is fundamental to the successful synthesis of complex peptides. biosynth.com

(R)-N-Fmoc-4-bromophenylalanine is generally compatible with most peptide sequences. However, like other bulky amino acids, its incorporation into sterically hindered positions or within sequences prone to aggregation may require the use of more powerful coupling reagents like HATU or optimized protocols. chempep.combachem.com Furthermore, the bromophenyl side chain is stable to standard SPPS conditions, allowing for its incorporation at any position in the peptide chain. It is also compatible with post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, which can be performed on the resin-bound peptide under specific palladium-catalyzed conditions designed to be mild enough to avoid Fmoc deprotection. mdpi.com

Chemical Reactivity and Post Synthetic Derivatization of the Bromine Moiety

Nucleophilic Aromatic Substitution (SNAr) Reactions

While less common than cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. For (r)-n-Fmoc-4-bromophenylalanine, the phenyl ring is not strongly activated, making SNAr challenging. However, reactions with highly nucleophilic reagents, such as thiols, can be facilitated, especially in polar aprotic solvents and at elevated temperatures. nih.govresearchgate.net The SNAr reaction of heteroaryl halides with thiols has been shown to proceed smoothly in DMAc with K₂CO₃ as the base. nih.govresearchgate.net While direct examples with (r)-n-Fmoc-4-bromophenylalanine are not extensively documented, this methodology presents a potential route for the introduction of thioether linkages.

Halogen Bonding Interactions in Peptide and Protein Contexts

The bromine atom of 4-bromophenylalanine can participate in a specific type of non-covalent interaction known as a halogen bond. A halogen bond (R-X···Y) is formed between an electrophilic region on the halogen atom (X), known as a σ-hole, and a nucleophilic atom or group (Y), such as an oxygen, nitrogen, or sulfur atom. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F << Cl < Br < I. organic-chemistry.org

The incorporation of 4-bromophenylalanine into peptides allows for the rational design of specific intramolecular or intermolecular interactions that can influence peptide conformation, assembly, and recognition. mdma.chnih.gov Halogen bonds have been used to stabilize peptide secondary structures, such as β-hairpins, with a stability comparable to that of a hydrogen bond. mdma.chnih.gov

In protein engineering, substituting a natural amino acid with a halogenated one can introduce new interactions. For example, replacing a tyrosine with 4-iodophenylalanine in T4 lysozyme (B549824) resulted in a halogen bond between the iodine atom and a backbone carbonyl oxygen. nih.gov However, in the same study, the analogous substitution with 4-bromophenylalanine did not provide convincing evidence of a strong halogen bond, suggesting that while possible, the bromine-centered interaction may be more geometrically sensitive or weaker in that specific context. nih.govnih.gov Other studies have successfully demonstrated halogen bonding with bromine in different protein-ligand complexes, highlighting its potential in drug design. researchgate.net

Table 3: Halogen Bonding Interaction Data

| Halogen Donor | Halogen Acceptor | System | Interaction Distance (Å) | Interaction Angle (C-X···Y, °) | Significance | Reference |

|---|---|---|---|---|---|---|

| 4-Iodophenylalanine | Backbone Carbonyl (Gln11) | T4 Lysozyme Mutant | - | - | Stabilized folded structure | nih.gov |

| 4-Bromobenzylamine | Carboxyl Oxygen (Asp189) | uPA S1 Pocket | - | 144.4, 155.4 | Key binding interaction | organic-chemistry.org |

| 2-Fluoro-4-iodophenyl | Backbone Carbonyl (Val127) | MEK Kinase-Inhibitor Complex | 3.01 | 165 | Crucial for structural stability | researchgate.net |

| 2-Fluoro-4-bromophenyl | Backbone Carbonyl (Val127) | MEK Kinase-Inhibitor Complex | 3.12 | 162 | Contributes to inhibitor binding | researchgate.net |

Reductive Dehalogenation Pathways and Control

A significant challenge in the synthesis of peptides containing 4-bromophenylalanine is the potential for reductive dehalogenation. This side reaction involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond, leading to the unintended formation of a phenylalanine residue. This is particularly problematic during steps that employ catalytic hydrogenation, such as the removal of benzyl-type protecting groups (e.g., Z, Bzl).

The ease of reductive dehalogenation follows the order I > Br > Cl > F, meaning that bromo- and especially iodo-substituted aromatics are susceptible to this side reaction under standard hydrogenation conditions (e.g., H₂, Pd/C). mdma.ch

Controlling this undesired reaction is crucial for the successful synthesis of the target peptide. The primary strategy for control involves the use of milder hydrogenation techniques that can selectively remove protecting groups without affecting the C-Br bond. Catalytic transfer hydrogenation has emerged as a valuable method in this regard. organic-chemistry.orgrsc.org This technique uses a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a palladium catalyst. mdma.ch It often allows for the rapid and clean removal of protecting groups like N-benzyloxycarbonyl (Z) and benzyl (B1604629) esters under conditions that leave the aryl-bromine bond intact. mdma.chrsc.org

For example, catalytic transfer hydrogenation with formic acid and 10% Pd/C has been shown to be effective for deprotecting a variety of amino acid and peptide derivatives. mdma.ch The choice of hydrogen donor and catalyst loading can be fine-tuned to optimize selectivity. By avoiding the harsher conditions of high-pressure gaseous hydrogen, the risk of reductive dehalogenation of the 4-bromophenylalanine side chain can be significantly minimized, ensuring the integrity of the final peptide product. organic-chemistry.org

Table 4: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| (R)-N-Fmoc-4-bromophenylalanine | |

| 4-bromophenylalanine | |

| Phenylalanine | |

| 4-iodophenylalanine | |

| Histidine | |

| Tyrosine | |

| N-benzyloxycarbonyl (Z) | |

| Benzyl (Bzl) | |

| 4-acetamidophenyl-1-pinacolatoboron ester | |

| ADHP (a water-soluble phosphine (B1218219) ligand) | |

| Pd(OAc)₂ (Palladium(II) acetate) | |

| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | |

| Ferrocene | |

| sXPhos (a sulfonated Buchwald ligand) | |

| PdCl₂(CH₃CN)₂ (Bis(acetonitrile)dichloropalladium(II)) | |

| CuI (Copper(I) iodide) | |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | |

| Triethylamine | |

| 1,4-Dioxane | |

| Halotryptophan | |

| 4-Bromobenzylamine | |

| 2-Fluoro-4-iodophenyl | |

| 2-Fluoro-4-bromophenyl | |

| Bromobenzene | |

| Pyridine | |

| Formic acid | |

| Ammonium formate |

Applications in Advanced Chemical Biology and Materials Research

Design and Synthesis of Functional Probes

The ability to chemically modify (r)-n-Fmoc-4-bromophenylalanine has been harnessed to create sophisticated probes for studying biological systems. These probes are instrumental in visualizing molecular events, identifying protein-protein interactions, and elucidating the targets of bioactive molecules.

The bromine atom of (r)-n-Fmoc-4-bromophenylalanine can be exploited for the synthesis of fluorescently labeled amino acids. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, a variety of fluorescent dyes can be attached to the phenyl ring. This strategy allows for the creation of custom-designed fluorescent amino acids that can be incorporated into peptides and proteins. These fluorescently labeled biomolecules serve as powerful reporter systems for monitoring biological processes in real-time, including protein trafficking, conformational changes, and interactions with other molecules. The structure of the compound allows for the incorporation of fluorescent tags, which aids in the visualization and tracking of biomolecules in various biological assays. researchgate.net

A general approach for the synthesis of such fluorescent probes involves the reaction of (r)-n-Fmoc-4-bromophenylalanine with a boronic acid or ester derivative of a fluorescent dye in the presence of a palladium catalyst. This method offers a modular and efficient way to generate a diverse library of fluorescent amino acid probes.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |

| (r)-n-Fmoc-4-bromophenylalanine | Fluorescent Dye-Boronic Acid | Pd(PPh₃)₄ / Base | Fmoc-protected fluorescent phenylalanine | Fluorescent labeling of peptides and proteins |

Affinity probes are essential tools for identifying the binding partners of small molecules and peptides. The chemical reactivity of the bromo-substituent in (r)-n-Fmoc-4-bromophenylalanine makes it a suitable starting point for the synthesis of such probes. For instance, the bromine can be replaced with a photoreactive group, such as a diazirine or benzophenone, to create a photoaffinity label. researchgate.net These photoactivatable probes, when incorporated into a peptide or small molecule, can be used to covalently cross-link to their target proteins upon exposure to UV light. This allows for the identification and characterization of protein-ligand interactions.

A study detailed the synthesis of a clickable, photoreactive amino acid from 3-(4-bromophenyl)-1-propanol, a related bromo-phenyl derivative. This highlights the utility of the carbon-bromine bond in the synthesis of complex probes that combine multiple functionalities, such as a photoreactive group and a clickable handle for subsequent modifications.

Protein Engineering and Structural Biology Applications

The incorporation of (r)-n-Fmoc-4-bromophenylalanine into proteins provides a powerful strategy for studying their structure, function, and stability. The unique properties of the bromo-phenylalanine residue can be leveraged for a variety of applications in protein engineering and structural biology.

The determination of the three-dimensional structure of proteins by X-ray crystallography often relies on solving the "phase problem." One powerful technique for this is Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing. These methods utilize the anomalous scattering of X-rays by heavy atoms incorporated into the protein. Bromine is a suitable element for MAD phasing due to its K-absorption edge being in an accessible energy range for synchrotron X-ray sources. nih.govosti.goviaea.org

By incorporating 4-bromophenylalanine at specific sites within a protein, researchers can introduce the necessary heavy atom for phasing. This can be achieved through solid-phase peptide synthesis for smaller proteins or by using engineered aminoacyl-tRNA synthetases for site-specific incorporation in larger proteins expressed in cellular systems. A case study demonstrated the successful use of a brominated compound, 5-amino-2,4,6-tribromoisophthalic acid, for MAD phasing of proteinase K, highlighting the utility of bromine in solving protein structures. nih.govosti.goviaea.orgnih.gov While this example doesn't involve the direct incorporation of 4-bromophenylalanine into the peptide backbone, it validates the principle of using bromine as a phasing agent.

Table of Anomalous Scattering Factors for Bromine:

| Wavelength (Å) | f' (electrons) | f'' (electrons) |

|---|---|---|

| Peak | -7.5 | 4.0 |

| Inflection | -9.5 | 2.0 |

Note: These are approximate values and can vary depending on the specific chemical environment.

Understanding how the structure of a protein relates to its function is a fundamental goal in biochemistry. The site-specific incorporation of 4-bromophenylalanine can be a valuable tool for probing these structure-activity relationships. The introduction of this unnatural amino acid can alter the local environment of the protein, affecting its binding properties, catalytic activity, or interactions with other molecules.

For instance, a study on the (S)-β-phenylalanine adenylation enzyme HitB demonstrated how mutations in the substrate-binding pocket could alter its specificity for different β-phenylalanine analogs. researchgate.netnih.gov This provides a conceptual framework for how the introduction of 4-bromophenylalanine at a specific site could be used to systematically probe the steric and electronic requirements of an enzyme's active site, thereby elucidating key residues involved in substrate recognition and catalysis. By comparing the activity of the wild-type protein with that of the 4-bromophenylalanine-containing mutant, researchers can gain insights into the role of specific amino acid residues in protein function. duke.eduresearchgate.net

While direct studies on the effect of 4-bromophenylalanine on protein stability are not abundant in the literature, research on other halogenated or modified phenylalanine analogs provides valuable insights. For example, studies on proteins containing p-azidophenylalanine have shown that the incorporation of this unnatural amino acid can either stabilize or destabilize the protein, depending on the site of incorporation and the surrounding microenvironment. Similarly, the introduction of 4-bromophenylalanine is expected to perturb the local protein structure, potentially altering its folding kinetics and thermodynamic stability. nih.govnih.govrepec.orgfigshare.com These conformational changes can be monitored using various biophysical techniques, such as circular dichroism and fluorescence spectroscopy, to understand how the modification affects the protein's structure and dynamics. nih.gov

Development of Peptidomimetics and Conformationally Constrained Peptides

The incorporation of non-canonical amino acids, such as (r)-n-Fmoc-4-bromophenylalanine, into peptide sequences is a powerful strategy for developing peptidomimetics. longdom.orgnih.gov These are molecules that mimic the structure and function of natural peptides but possess enhanced properties like increased stability against enzymatic degradation, improved bioavailability, and better receptor affinity and selectivity. longdom.org The introduction of the bromo-substituent on the phenyl ring of phenylalanine provides a unique tool for medicinal chemists to fine-tune the pharmacological profiles of peptide-based drug candidates. chemimpex.comnih.gov

The covalent attachment of a bromine atom to the para-position of the phenylalanine side chain introduces significant steric bulk. This steric hindrance can restrict the rotational freedom around the chi (χ) torsion angles of the amino acid side chain, thereby influencing the local and global conformation of the peptide backbone. researchgate.netkennesaw.edu By strategically placing (r)-n-Fmoc-4-bromophenylalanine within a peptide sequence, researchers can induce specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. mdpi.com This conformational control is a key principle in the design of peptides with predefined three-dimensional structures to fit precisely into the binding pockets of biological targets like enzymes and receptors. embopress.org

Computational studies and experimental data have demonstrated that the introduction of bulky residues can significantly impact the conformational landscape of a peptide. chemrxiv.org For instance, the presence of a bulky group can disfavor certain conformations while stabilizing others, leading to a more rigid and well-defined molecular architecture. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Table 1: Impact of Steric Hindrance on Peptide Conformation

| Parameter | Description | Effect of (r)-n-Fmoc-4-bromophenylalanine |

|---|---|---|

| Rotational Freedom | The ability of the amino acid side chain to rotate around its single bonds. | The bulky bromine atom restricts free rotation, leading to a more defined side-chain orientation. |

| Backbone Conformation | The spatial arrangement of the peptide's main chain atoms. | Can induce specific secondary structures like β-turns and helices by influencing dihedral angles. |

| Structural Rigidity | The overall flexibility of the peptide molecule. | Increases rigidity, which can be beneficial for target binding and reducing off-target effects. |

| Binding Affinity | The strength of the interaction between the peptide and its biological target. | A pre-organized, rigid conformation can lead to a lower entropic penalty upon binding, potentially increasing affinity. |

The creation of peptide libraries is a fundamental tool in drug discovery and chemical biology for the identification of novel ligands and bioactive molecules. nih.gov The incorporation of non-canonical amino acids like (r)-n-Fmoc-4-bromophenylalanine vastly expands the chemical space that can be explored in these libraries beyond the 20 proteinogenic amino acids. oup.commeilerlab.org This leads to the generation of multi-dimensional peptide libraries with a greater diversity of shapes, sizes, and functionalities.

The bromine atom in 4-bromophenylalanine can also serve as a chemical handle for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govpeptide.com This allows for the late-stage functionalization of peptides, where a wide array of different groups can be attached to the phenyl ring, further increasing the complexity and potential for discovering unique biological activities. nih.gov This approach enables the rapid generation of a multitude of peptide variants from a single precursor containing 4-bromophenylalanine.

Table 2: Advantages of Incorporating (r)-n-Fmoc-4-bromophenylalanine in Peptide Libraries

| Feature | Description | Contribution of (r)-n-Fmoc-4-bromophenylalanine |

|---|---|---|

| Expanded Chemical Space | Increasing the variety of chemical structures within the library. | Introduces a non-natural building block with unique steric and electronic properties. |

| Structural Diversity | Generating peptides with a wide range of three-dimensional shapes. | The steric bulk of the bromine atom can lead to novel peptide conformations. |

| Functional Handles | Providing sites for further chemical modification. | The bromo-substituent can be used in cross-coupling reactions for late-stage diversification. |

| Hit Identification | Improving the chances of finding peptides with desired biological activity. | A more diverse library increases the probability of identifying lead compounds for drug development. |

Bio-interfacial and Biomaterial Science Applications

The unique properties of peptides containing (r)-n-Fmoc-4-bromophenylalanine also lend themselves to applications in the burgeoning fields of bio-interfacial science and biomaterials. The ability to control the presentation and orientation of peptides on surfaces is critical for creating functional biomaterials for a variety of applications, from medical implants to biosensors.

The controlled immobilization of peptides onto various surfaces is a key technique for creating bioactive materials. plos.orgepa.gov Peptides containing (r)-n-Fmoc-4-bromophenylalanine can be attached to surfaces like polystyrene or gold, and the properties of the amino acid can influence the binding and orientation of the peptide. researchgate.netnih.gov For instance, the hydrophobic nature of the bromophenyl group can promote interaction with hydrophobic surfaces, while the potential for halogen bonding can also play a role in the adsorption process.

The ability to control the orientation of immobilized peptides is crucial for their function. plos.org For example, in a biosensor, the binding domain of a peptide must be accessible to its target molecule in the surrounding environment. The defined conformation that can be induced by 4-bromophenylalanine can help to ensure that the peptide is presented in a functionally active state upon immobilization.

The functionalization of polymeric and nanomaterial scaffolds with peptides is a rapidly advancing area of biomaterials science. nih.govnih.gov Peptides containing (r)-n-Fmoc-4-bromophenylalanine can be used to modify the surfaces of materials such as gold nanoparticles, bestowing them with specific biological recognition capabilities. nih.govnih.gov For example, a peptide that binds to a specific cancer cell receptor can be attached to a nanoparticle to create a targeted drug delivery system.

The incorporation of 4-bromophenylalanine can enhance the stability of the peptide on the nanomaterial surface and can also be used as a spectroscopic probe to study the peptide-nanoparticle interface. The unique properties of this amino acid contribute to the development of sophisticated biomaterials with tailored biological functions.

Mechanistic Insights into Reactivity and Stereochemical Control

Palladium-Mediated Coupling Reaction Mechanisms

The bromine atom on the phenyl ring of (R)-N-Fmoc-4-bromophenylalanine serves as a chemical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions allow for the site-specific introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of peptides with novel functionalities. The naphthalene (B1677914) sulfonamide scaffold, for instance, has been explored for its therapeutic properties through various palladium-catalyzed cross-coupling reactions on bromo-naphthalene precursors. nih.gov

The catalytic cycle of these cross-coupling reactions typically involves a sequence of oxidative addition and reductive elimination steps at a palladium center. In the context of a peptide containing a 4-bromophenylalanine residue, the process begins with the oxidative addition of the aryl-bromide bond to a low-valent palladium(0) complex. This step is often the rate-limiting step and can be challenging, particularly with less reactive aryl halides. acs.org The resulting palladium(II) intermediate then undergoes transmetalation (in Suzuki or Negishi coupling) or migratory insertion (in Heck coupling), followed by reductive elimination. This final step regenerates the palladium(0) catalyst and yields the final cross-coupled product, with the new functional group attached to the phenylalanine side chain.

The choice of ligand coordinated to the palladium catalyst is critical for the reaction's success, influencing both reactivity and selectivity. researchgate.net While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) or dppf are common, they can be ineffective for less reactive aryl halides. acs.org In these cases, sterically demanding, electron-rich phosphine ligands are often required to facilitate the oxidative addition step. acs.org

Interestingly, the N-protected amino acid structure itself can act as a ligand to accelerate palladium-catalyzed reactions. researchgate.netuva.esresearchgate.net Mono-N-protected amino acids (MPAAs), including Fmoc-protected variants, can function as dianionic, bidentate ligands that stabilize the palladium center and act as an internal base for proton abstraction during certain C-H activation pathways. uva.esacs.org This "ligand-accelerated catalysis" can lead to shorter reaction times, broader substrate scope, and higher yields. acs.org The ability of the MPAA to coordinate to the metal complicates the system but is crucial for the catalytic process. uva.es

Stereochemical Integrity during Derivatization and Incorporation

A primary concern when using any chiral amino acid in stepwise synthesis is the preservation of its stereochemical integrity. The (R)-configuration of the α-carbon must remain unchanged throughout coupling and deprotection cycles to ensure the biological activity and structural correctness of the final peptide.

Racemization, the conversion of a chiral center into a mixture of enantiomers, is a significant risk during peptide bond formation. nih.gov The activation of the carboxylic acid of the Fmoc-amino acid creates an intermediate that is susceptible to racemization at the α-carbon. nih.gov Several factors heavily influence the degree of racemization.

Coupling Reagents and Additives: The choice of coupling reagent is paramount. Reagents like HATU, when used with bases such as N-methylmorpholine (NMM), can lead to higher levels of racemization for certain amino acids. nih.gov Conversely, combinations like diisopropylcarbodiimide (DIC) with an additive like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) are generally milder and result in less racemization. nih.gov The addition of reagents like HOBt has also been shown to suppress this side reaction. peptide.comresearchgate.net

Base: The base used during the coupling step can influence the rate of racemization. Weaker bases are often preferred to minimize the deprotonation of the α-carbon. nih.gov

Protecting Groups: For amino acids particularly prone to racemization, such as cysteine and histidine, the choice of side-chain protecting group is critical. peptide.com For histidine, protecting the imidazole (B134444) nitrogen can significantly reduce racemization. peptide.com Similarly, specific acid-labile S-protecting groups for cysteine have been shown to suppress racemization to acceptable levels. nih.gov

Reaction Conditions: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can increase the rate of racemization. researchgate.net Careful optimization of temperature and reaction time is necessary to balance coupling efficiency with stereochemical purity. researchgate.net

| Coupling Reagent Combination | Amino Acid | Racemization Level |

| HATU/NMM | Fmoc-L-Ser(tBu)-OH | Negligible |

| DIC/Oxyma | Fmoc-L-Cys(Trt)-OH | Low |

| Various | Fmoc-L-Cys(Trt)-OH | Occurs with most reagents |

| DIC/Oxyma | Fmoc-L-His(Trt)-OH | ~1.8% of D-product |

This table summarizes findings on racemization for different amino acids under various coupling conditions, providing insight into the factors affecting stereochemical integrity. Data sourced from a 2023 study. nih.gov

Enzyme Specificity and Fidelity in Genetic Code Expansion Systems

Beyond chemical synthesis, (R)-N-Fmoc-4-bromophenylalanine's deprotected counterpart, 4-bromo-L-phenylalanine, can be incorporated into proteins using genetic code expansion (GCE) technology. nih.gov This technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to recognize a non-canonical amino acid (ncAA) and insert it in response to a reassigned codon, such as the amber stop codon (UAG). researchgate.net

The success of this process hinges on the specificity and fidelity of the engineered aaRS. The enzyme's active site must be mutated to preferentially recognize and "charge" its tRNA with 4-bromophenylalanine over any of the 20 canonical amino acids. nih.gov The structural difference between the ncAA and natural amino acids is a key factor in achieving this specificity. researchgate.net The fidelity of the system is critical; the engineered aaRS must not be recognized by endogenous tRNAs, and the engineered tRNA must not be charged by endogenous synthetases.

Studies involving the incorporation of similar analogs, like 4-iodo-L-phenylalanine, have demonstrated both the power and the challenge of this approach. In one case, a minor contamination of the 4-iodo-L-phenylalanine sample with 3% 4-bromo-L-phenylalanine resulted in a significant 21% incorporation of the bromo-analog, highlighting the enzyme's sensitivity to closely related structures and the importance of using highly pure ncAAs. nih.gov The development of robust and highly specific aaRS mutants is a crucial area of research for ensuring the high-fidelity synthesis of uniquely modified proteins. nih.gov

Future Directions and Emerging Research Avenues

Expansion of Genetic Code for Novel 4-bromophenylalanine Derivatives

The ability to incorporate non-canonical amino acids into proteins in living organisms has revolutionized protein science. nih.govacs.orgresearchgate.netnih.gov This process, known as genetic code expansion (GCE), relies on engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that recognize a specific ncAA and a unique codon, typically a stop codon like UAG (amber). researchgate.netacs.orgnih.gov

Future research will focus on evolving the existing aaRS/tRNA pairs to incorporate not just 4-bromophenylalanine, but a wider array of its derivatives. By modifying the binding pocket of the synthetase, researchers can create new enzymes that recognize 4-bromophenylalanine analogues with additional functional groups. This could include derivatives with altered electronic properties, or those bearing reactive handles for secondary chemical modifications. The development of mutually orthogonal synthetase/tRNA pairs will even allow for the simultaneous incorporation of multiple different ncAAs into a single protein, creating highly complex and functional biomolecules. acs.org

A key challenge in this area is ensuring the fidelity of incorporation and overcoming the competition with endogenous cellular machinery. nih.gov Strategies to improve the efficiency and specificity of GCE for 4-bromophenylalanine derivatives include the engineering of both the synthetase and the tRNA to minimize mis-acylation with natural amino acids. nih.govmelnikovlab.com Cell-free protein synthesis systems offer a powerful platform for testing and optimizing these new GCE systems, as they allow for greater control over the cellular environment and can circumvent issues of cellular uptake of the ncAA. frontiersin.orgnih.gov

The ultimate goal is to create a toolbox of orthogonal pairs that can be used to install a diverse palette of 4-bromophenylalanine derivatives into proteins, enabling the fine-tuning of protein structure and function for specific applications. nih.gov

Integration with Advanced Synthetic Biology Tools

The field of synthetic biology provides a powerful toolkit for engineering biological systems with novel functions. nih.govacs.org The integration of (R)-N-Fmoc-4-bromophenylalanine into the synthetic biology landscape opens up exciting possibilities for creating "smart" proteins and cellular devices.

Advanced synthetic biology tools can be used to design and construct genetic circuits that control the expression of proteins containing 4-bromophenylalanine in a spatially and temporally defined manner. This could involve the use of inducible promoters that are activated by specific small molecules or light, allowing for precise control over the production of the modified protein.

Furthermore, synthetic biology approaches can be used to engineer metabolic pathways for the de novo biosynthesis of 4-bromophenylalanine and its derivatives within the host organism. researchgate.net This would eliminate the need to supply the ncAA exogenously, which can be a limiting factor in large-scale applications. researchgate.net

The development of synthetic organisms with expanded genetic codes that can autonomously produce and incorporate 4-bromophenylalanine derivatives represents a long-term goal. nih.gov These "semisynthetic organisms" could be used as living factories for the production of novel protein-based materials, therapeutics, and catalysts.

High-Throughput Screening of (R)-N-Fmoc-4-bromophenylalanine-Containing Peptide Libraries

The generation of large and diverse peptide libraries is a cornerstone of modern drug discovery. The inclusion of (R)-N-Fmoc-4-bromophenylalanine in these libraries can significantly expand their chemical diversity and lead to the identification of peptides with enhanced properties, such as increased binding affinity, stability, and cell permeability.

High-throughput screening (HTS) methods are essential for sifting through these vast libraries to identify "hit" peptides with the desired activity. acs.orgnih.gov Techniques such as phage display, mRNA display, and one-bead-one-compound (OBOC) libraries can be adapted for the screening of peptides containing 4-bromophenylalanine.

Future research will focus on developing novel HTS platforms that are specifically tailored for the screening of ncAA-containing peptide libraries. This may involve the development of new detection methods that can identify peptides based on the unique properties of the incorporated 4-bromophenylalanine, such as its fluorescence or its ability to participate in specific chemical reactions.

The data generated from these HTS campaigns can be used to train machine learning algorithms to predict the activity of peptides based on their sequence and the position of the 4-bromophenylalanine residue. nih.gov This in silico screening approach can help to prioritize candidates for synthesis and experimental testing, further accelerating the discovery process. nih.gov

| Screening Method | Description | Throughput |

| Phage Display | Peptides are displayed on the surface of bacteriophages, and binders to a target are selected through affinity panning. | 10^9 - 10^12 |

| mRNA Display | Peptides are covalently linked to their encoding mRNA, allowing for selection based on binding and subsequent amplification of the genetic information. | 10^12 - 10^14 |

| One-Bead-One-Compound (OBOC) | Each bead in a large library carries a unique peptide sequence, which can be screened for binding to a fluorescently labeled target. | 10^6 - 10^8 |

Development of Cascade Reactions and Multi-Functionalization Strategies

The bromine atom on the phenyl ring of 4-bromophenylalanine serves as a versatile chemical handle for post-translational modification. This opens up the possibility of developing cascade reactions, where a series of chemical transformations are performed in a single pot to introduce multiple functional groups onto the peptide.

For example, the bromine atom can be used as a starting point for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov These reactions can be performed under mild conditions that are compatible with peptides and other biomolecules.

Future research will focus on developing novel cascade reactions that allow for the sequential and site-specific functionalization of peptides containing 4-bromophenylalanine. This could involve the use of orthogonal protecting groups or catalysts that can be selectively activated to control the order of the reactions.

The ability to perform multiple modifications on a single peptide will enable the creation of highly complex and multifunctional molecules. For example, a peptide could be functionalized with a fluorescent dye for imaging, a targeting ligand for specific cell types, and a therapeutic payload, all through a series of cascade reactions starting from the 4-bromophenylalanine residue.

| Reaction Type | Description | Potential Functionalization |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Introduction of new aryl or vinyl groups. |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Formation of a new carbon-carbon bond at the alkene. |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Introduction of an alkyne functionality. |

Computational Chemistry and Molecular Modeling in Predicting Reactivity and Conformation

Molecular dynamics simulations can be used to study the dynamic behavior of these peptides and to identify key interactions that are responsible for their biological activity. This information can be used to guide the design of new peptides with improved properties.

Furthermore, quantum mechanical calculations can be used to predict the reactivity of the 4-bromophenylalanine residue and to design new chemical reactions for its modification. researchgate.net For example, these calculations can help to identify the most favorable conditions for a particular cross-coupling reaction or to predict the regioselectivity of a C-H functionalization reaction.

The integration of computational and experimental approaches will be crucial for accelerating the development of new applications for (R)-N-Fmoc-4-bromophenylalanine. Computational models can be used to generate hypotheses that can then be tested experimentally, and the experimental data can be used to refine and improve the computational models. youtube.com This iterative cycle of prediction and validation will lead to a deeper understanding of the properties of this versatile ncAA and will enable the rational design of new and improved biomolecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (R)-N-Fmoc-4-bromophenylalanine to minimize racemization during solid-phase peptide synthesis?

- Methodological Answer : Racemization can be minimized using low-basicity coupling reagents (e.g., HATU or COMU) and maintaining a reaction pH below 8.4. Pre-activation of the amino acid with the coupling reagent for <1 minute and using additives like Oxyma Pure can further suppress side reactions. The bulky bromine substituent may slow coupling; extended reaction times (30–60 minutes) are recommended while monitoring by LC-MS .

Q. How should (R)-N-Fmoc-4-bromophenylalanine be purified to ensure high enantiomeric purity?

- Methodological Answer : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is effective. The bromine atom increases hydrophobicity, requiring higher acetonitrile concentrations (~60–70%) for elution compared to non-halogenated analogs. Chiral columns (e.g., Chirobiotic T) can resolve enantiomeric impurities, with retention times validated against known standards .

Q. What spectroscopic techniques are critical for characterizing (R)-N-Fmoc-4-bromophenylalanine?

- Methodological Answer :

- NMR : The aromatic protons adjacent to bromine exhibit deshielding (δ 7.2–7.5 ppm for para-bromo substitution). NMR shows distinct signals for the Fmoc carbonyl (~155 ppm) and brominated aromatic carbons (~120–130 ppm).

- MS : ESI-MS in positive mode typically shows [M+H] peaks at m/z 476.1 (CHBrNO), with isotopic patterns confirming bromine presence .

Advanced Research Questions

Q. How does the bromine substituent in (R)-N-Fmoc-4-bromophenylalanine influence peptide self-assembly compared to chloro or fluoro analogs?

- Methodological Answer : Bromine’s higher hydrophobicity (logP ~3.2 vs. 2.8 for chloro and 2.1 for fluoro) enhances π-π stacking in Fmoc-protected peptides, leading to tighter fibril networks. Rheological studies show brominated peptides form stiffer hydrogels (G’ > 500 Pa) than chloro analogs (G’ ~300 Pa). TEM reveals thicker fibrils (~10 nm diameter) due to increased van der Waals interactions .

Q. What strategies mitigate steric hindrance during incorporation of (R)-N-Fmoc-4-bromophenylalanine into β-sheet-rich peptides?

- Methodological Answer : Use backbone-protecting groups (e.g., pseudoproline dipeptides) to reduce aggregation. Solubilizing agents like DMSO (10–20% v/v) or TFE improve coupling efficiency. Post-synthetic microwave-assisted heating (50°C, 5 minutes) can disrupt β-sheet intermediates without degrading the Fmoc group .

Q. How do conflicting NMR data arise for (R)-N-Fmoc-4-bromophenylalanine in different solvent systems, and how should they be resolved?

- Methodological Answer : Bromine’s polarizability causes solvent-dependent chemical shifts. In DMSO-d6, aromatic protons split into doublets (J ~8 Hz), while in CDCl3, splitting is less pronounced due to reduced hydrogen bonding. Cross-validate assignments using 2D NMR (COSY, HSQC) and compare with computational predictions (DFT/B3LYP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.